molecular formula C16H13ClN4.2HCl B1191955 PF 06260933 dihydrochloride

PF 06260933 dihydrochloride

Cat. No.: B1191955
M. Wt: 369.68
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Description

Overview of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Related Kinases

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK) or Nck-Interacting Kinase (NIK), is a serine/threonine protein kinase. wikipedia.org It is a member of the Sterile 20 (Ste20) protein kinase family, which is characterized by homology to the Ste20p kinase first discovered in yeast. wikipedia.orgd-nb.info The Ste20 family is broadly divided into two subgroups, and MAP4K4 belongs to the Germinal Center-like Kinases (GCKs). d-nb.info

Structurally, the human MAP4K4 enzyme is a large protein of approximately 1200 amino acids with a molecular mass of around 140 kDa. wikipedia.orgresearchgate.net It contains an N-terminal kinase domain, a coiled-coil domain, and a C-terminal citron homology domain (CNH) that is rich in hydrophobic leucine (B10760876) residues. wikipedia.org The kinase is involved in a multitude of cellular processes, including cell proliferation, migration, and adhesion. wikipedia.orgresearchgate.net

MAP4K4 functions as an upstream regulator in several signaling cascades. frontiersin.org It is recognized for its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway, often in response to stimuli like tumor necrosis factor-alpha (TNF-α). wikipedia.orgfrontiersin.org The activation of JNK by MAP4K4 is believed to proceed through a cascade involving MAP3K7 (TAK1), MAP2K4 (MKK4), and MAP2K7 (MKK7). nih.gov Beyond the canonical MAPK pathways, MAP4K4 is also implicated in the Hippo signaling pathway, inflammatory cascades, and energy-regulating pathways involving mTOR and AMPK. nih.gov Its activity is linked to other kinases within the Ste20 family, such as Misshapen-like Kinase 1 (MINK1, also known as MAP4K6) and TRAF2- and NCK-interacting kinase (TNIK, also known as MAP4K7). caymanchem.com

Rationale for MAP4K4 Inhibitor Development in Preclinical Research

The diverse biological functions of MAP4K4 have positioned it as a compelling target for therapeutic intervention and, consequently, for the development of specific inhibitors for preclinical research. d-nb.infonih.gov Dysregulation of MAP4K4 activity has been implicated in a wide spectrum of pathological conditions, including metabolic disorders, cardiovascular disease, inflammation, and cancer. wikipedia.orgfrontiersin.org

In the context of metabolic diseases, MAP4K4 has been identified as a negative regulator of insulin-dependent glucose transport. wikipedia.orgnih.gov Its expression can be increased by the inflammatory cytokine TNF-α, providing a potential mechanistic link between the chronic inflammation observed in obesity and the development of insulin (B600854) resistance and type 2 diabetes. wikipedia.orgnih.gov

MAP4K4's role in inflammation extends to the cardiovascular system. nih.gov The kinase is highly expressed in endothelial cells and is believed to promote vascular inflammation and endothelial permeability, key events in the pathogenesis of atherosclerosis. nih.govaxonmedchem.com Studies have shown that MAP4K4 promotes leukocyte adhesion and may contribute to the formation of atherosclerotic plaques. frontiersin.orgnih.gov

Furthermore, increasing evidence suggests that MAP4K4 plays a significant role in the development and progression of various cancers. d-nb.infonih.gov It has been shown to regulate tumor cell migration, invasion, and adhesion. researchgate.netresearchgate.net Elevated expression of MAP4K4 has been observed in numerous human tumor cell lines and is associated with poor prognosis in some cancers, making it a target of interest for oncological research. d-nb.infonih.gov The development of potent and selective MAP4K4 inhibitors is therefore crucial for validating its role in these diseases and exploring its therapeutic potential in preclinical models. nih.gov

Discovery and Initial Preclinical Characterization of PF-06260933 Dihydrochloride (B599025)

PF-06260933 was discovered and developed as a potent and selective inhibitor of MAP4K4, intended as a tool for in vivo studies to probe the kinase's function. caymanchem.comaxonmedchem.com It originated from a potent MAP4K4 inhibitor identified from an internal Pfizer file. nih.gov The design of PF-06260933 included an aminopyridine component engineered to interact with surrounding residues and form a hydrogen bond with the D115 residue of the kinase. nih.gov

In biochemical assays, PF-06260933 demonstrated high potency, with an IC50 (half-maximal inhibitory concentration) of 3.7 nM against the MAP4K4 kinase. caymanchem.commedchemexpress.com The cellular IC50 was determined to be 160 nM. medchemexpress.commedchemexpress.com While selective, PF-06260933 also shows inhibitory activity against the closely related kinases MINK1 and TNIK, with IC50 values of 8 nM and 13-15 nM, respectively. caymanchem.comrndsystems.comtocris.com

KinaseIC50 (nM)
MAP4K4 3.7 caymanchem.commedchemexpress.com
MINK1 (MAP4K6) 8 caymanchem.comrndsystems.com
TNIK (MAP4K7) 13-15 caymanchem.comrndsystems.comtocris.com

Initial preclinical characterization highlighted its utility in cell-based and animal models. In vitro, treatment with PF-06260933 was shown to robustly prevent TNF-α-mediated endothelial permeability in human aortic endothelial cells, an effect similar to that observed with MAP4K4 gene knockdown. axonmedchem.commedchemexpress.com In mouse models, PF-06260933 was investigated for its effects on conditions linked to MAP4K4 activity. Studies showed it could improve fasting hyperglycemia. rndsystems.comtocris.com It was also reported to decrease plaque formation in a mouse model of atherosclerosis. caymanchem.com These initial findings established PF-06260933 as a valuable chemical probe for elucidating the in vivo consequences of MAP4K4 inhibition. axonmedchem.com

PropertyValue
Chemical Name 5-(4-Chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine dihydrochloride tocris.com
Molecular Formula C16H13ClN4.2HCl rndsystems.comtocris.com
Molecular Weight 369.68 g/mol rndsystems.comtocris.com
CAS Number 1883548-86-4 rndsystems.comtocris.com
Solubility Soluble in water (up to 100 mM) and DMSO (up to 20 mM) rndsystems.comtocris.com

Properties

Molecular Formula

C16H13ClN4.2HCl

Molecular Weight

369.68

Synonyms

5-(4-Chlorophenyl)-[3,3/'-bipyridine]-6,6/'-diamine dihydrochloride

Origin of Product

United States

Molecular Pharmacology and Target Engagement of Pf 06260933 Dihydrochloride

Kinase Selectivity Profile

PF-06260933 is recognized as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) axonmedchem.comselleckchem.comprobechem.com. Its development was aimed at providing a tool for in vivo studies to explore MAP4K4-based treatments caymanchem.com. The compound exhibits high selectivity, which is a crucial characteristic for a chemical probe intended for preclinical validation of a drug target selleckchem.comprobechem.com.

The inhibitory potency of PF-06260933 against MAP4K4 has been characterized by its half-maximal inhibitory concentration (IC50), with values reported from various assays. In biochemical kinase assays, the IC50 has been determined to be as low as 3.7 nM axonmedchem.comselleckchem.comprobechem.comcaymanchem.commedchemexpress.commedchemexpress.com. Another reported biochemical IC50 value is 140 nM rndsystems.comtocris.comnih.govglpbio.com. In cell-based assays, the IC50 for MAP4K4 inhibition was found to be 160 nM probechem.commedchemexpress.commedchemexpress.com. The difference in these values likely reflects the different conditions and complexities of biochemical versus cellular environments.

Inhibitory Potency (IC50) of PF-06260933 against MAP4K4

Assay TypeIC50 Value (nM)
Kinase Assay3.7 axonmedchem.comselleckchem.comprobechem.comcaymanchem.commedchemexpress.commedchemexpress.com
Kinase Assay140 rndsystems.comtocris.comnih.govglpbio.com
Cell-Based Assay160 probechem.commedchemexpress.commedchemexpress.com

In addition to its primary target MAP4K4, PF-06260933 also demonstrates potent inhibition of other members of the MAP4K family, specifically Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting Kinase (TNIK) caymanchem.comrndsystems.comtocris.com. These three kinases are considered upstream regulators of the DLK/JNK signaling pathway in neurons nih.gov. The reported IC50 values for PF-06260933 against MINK1 are 8 nM caymanchem.comrndsystems.comtocris.comnih.govglpbio.com. For TNIK, the IC50 values have been reported as 13 nM and 15 nM caymanchem.comrndsystems.comtocris.comnih.gov. This potent activity against closely related kinases indicates a multi-target profile within this specific kinase subfamily nih.govnih.gov.

Inhibitory Potency (IC50) of PF-06260933 against MINK1 and TNIK

Target KinaseIC50 Value (nM)
MINK18 caymanchem.comrndsystems.comtocris.comnih.govglpbio.com
TNIK13 rndsystems.comtocris.comglpbio.com
TNIK15 nih.gov

PF-06260933 is described as having excellent kinome selectivity selleckchem.comprobechem.com. In one screen, it was evaluated against a panel of 41 different kinases at a concentration of 1 µM and showed a high degree of selectivity for MAP4K4 caymanchem.com. This high selectivity is critical for its use as a chemical probe in preclinical models, ensuring that observed effects can be more confidently attributed to the inhibition of its primary targets axonmedchem.com. The compound was designed to have suitable pharmacokinetic properties for use in in vivo mouse models, where it has been used to study conditions like diabetes and atherosclerosis axonmedchem.comprobechem.com. Its ability to potently inhibit MAP4K4, MINK1, and TNIK has also made it a useful tool for investigating the redundant roles of these kinases in regulating stress-induced JNK signaling and neurodegeneration nih.gov.

Molecular Interactions and Binding Mechanisms

Detailed information regarding the specific amino acid residues involved in the binding of PF-06260933 to the ATP-binding pocket of MAP4K4, MINK1, or TNIK is not extensively detailed in the available public literature. Analysis of ligand-target binding sites typically involves techniques like X-ray crystallography or computational molecular docking studies to elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor within the kinase's active site.

The precise structural basis for the inhibitory action of PF-06260933 has not been fully elucidated in publicly accessible sources. Such an understanding would require co-crystallization of the compound with its target kinases. These structural studies would reveal the exact binding mode and conformational changes induced upon inhibition, providing a molecular blueprint for its potent and selective activity.

Downstream Signaling Pathway Modulation

PF-06260933 dihydrochloride (B599025) is identified as a highly selective, orally active inhibitor of MAP4K4. medchemexpress.com Its primary mechanism of action involves targeting MAP4K4, a member of the Ste20-like family of serine/threonine kinases, which is an upstream regulator of critical signaling cascades. nih.govnih.gov The inhibition of MAP4K4 leads to significant alterations in downstream signaling, affecting cellular processes such as inflammation, proliferation, and apoptosis. nih.govnih.gov While highly selective for MAP4K4, PF-06260933 also demonstrates inhibitory activity against Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK). caymanchem.comtocris.comrndsystems.com

Regulation of MAPK/JNK Signaling Cascade (e.g., MKK4, JNK, c-Jun phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signal transduction networks that convert extracellular stimuli into a wide range of cellular responses. nih.gov MAP4K4 functions as an upstream activator within these cascades, particularly influencing the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov The JNK pathway is a key component of the stress-activated protein kinase signaling response. nih.gov

Inhibition of MAP4K4 by PF-06260933 directly affects this cascade. Research has demonstrated that treatment with PF-06260933 leads to a significant reduction in the phosphorylation of JNK. nih.gov The activation of JNK typically requires dual phosphorylation by MAPK kinases (MKKs), specifically MKK4 and MKK7. unc.edumdpi.com MKK4, a member of the MAP kinase kinase family, directly phosphorylates and activates JNK in response to cellular stressors and pro-inflammatory cytokines. nih.govmdpi.com

Once activated, JNK phosphorylates a variety of downstream targets, most notably the transcription factor c-Jun, a component of the AP-1 transcription factor complex. unc.edunih.gov Phosphorylation of c-Jun at its N-terminal residues (Ser63 and Ser73) by JNK enhances its transcriptional activity. unc.edu Therefore, by inhibiting an upstream activator (MAP4K4) and subsequently reducing JNK phosphorylation, PF-06260933 effectively downregulates the activity of the JNK/c-Jun signaling axis. nih.govnih.gov This modulation has been observed in various contexts, including the suppression of TNF-α-mediated signaling. nih.gov

Pathway ComponentEffect of PF-06260933 TreatmentKey Findings
MAP4K4InhibitionPotent and selective inhibitor with an IC50 of 3.7 nM. caymanchem.com
JNK PhosphorylationReducedTreatment of cultured neurons with PF-06260933 resulted in a significant reduction of phosphorylated JNK. nih.gov
c-Jun ActivityReduced (Inferred)As a downstream effector of JNK, c-Jun activity is diminished following the reduction in JNK phosphorylation. unc.edunih.gov

Impact on PI3K-Akt-mTOR Signaling

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. frontiersin.org Emerging evidence indicates a crosstalk between the MAP4K4-regulated pathways and the PI3K/Akt/mTOR cascade.

Studies involving MAP4K4 inhibitors, including PF-06260933, have revealed an attenuation of PI3K/Akt signaling. patsnap.com In the context of human platelet activation, inhibition of MAP4K4 was found to suppress the PI3K/Akt/GSK3β signaling pathway. patsnap.com This suggests that MAP4K4 may act as a positive regulator of PI3K/Akt signaling in certain cellular contexts. The precise molecular mechanisms connecting MAP4K4 inhibition by PF-06260933 to the modulation of the PI3K/Akt/mTOR pathway are an area of ongoing investigation.

Effects on NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. nih.gov Research has established a functional link between MAP4K4 and the activation of NF-κB. Studies show that MAP4K4 is involved in regulating T-cell responses through both the NF-κB and MAPK pathways. nih.gov

The administration of the MAP4K4 inhibitor PF-06260933 has been shown to directly impact this pathway. In a model of subarachnoid hemorrhage, PF-06260933 treatment led to a reduction in the expression of phosphorylated p65 (a key subunit of NF-κB) and Matrix Metallopeptidase 9 (MMP9). patsnap.com These findings suggest that PF-06260933 can inhibit the MAP4K4/NF-κB/MMP9 signaling axis, thereby mitigating inflammatory damage. patsnap.com This inhibitory effect on the NF-κB pathway underscores the compound's potential role in modulating inflammatory processes. axonmedchem.com

Modulation of Hippo Pathway

The Hippo signaling pathway is an evolutionarily conserved cascade that plays a crucial role in controlling organ size by regulating cell proliferation and apoptosis. nih.gov Recent studies have identified MAP4K4 as a component of the Hippo signaling network.

MAP4K4 can be activated by RAP2 GTPase in response to low extracellular matrix stiffness, leading to the activation of the Hippo pathway. nih.gov Furthermore, MAP4K4 is known to bind to STRN4, a component of the Striatin-interacting phosphatase and kinase (STRIPAK) complex, which also activates the Hippo pathway. nih.gov Given that PF-06260933 is a potent inhibitor of MAP4K4, it is expected to modulate the activity of the Hippo pathway by preventing its MAP4K4-mediated activation. This interaction highlights a role for PF-06260933 in influencing fundamental processes of tissue growth and homeostasis.

Other Related Intracellular Signaling Nodes

Beyond the major pathways detailed above, the inhibition of MAP4K4 by PF-06260933 affects other specific intracellular signaling events.

cAMP Signaling: In studies on human platelets, PF-06260933 was observed to elevate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com This suggests an interaction with G-protein coupled receptor signaling or adenylyl cyclase activity, which has implications for processes like platelet aggregation.

Neurite Outgrowth: PF-06260933 has been utilized as a tool to investigate the role of MAP4Ks in neuronal development. guidetopharmacology.org Its application in cultured neurons was shown to reduce neurite length, implicating the MAP4K-JNK cascade in the regulation of neurite outgrowth. nih.gov

Summary of PF-06260933 Dihydrochloride's Impact on Signaling Pathways
Signaling PathwayKey TargetObserved Effect of PF-06260933Downstream Consequence
MAPK/JNKMAP4K4InhibitionReduced phosphorylation of JNK and activity of c-Jun. nih.gov
PI3K-Akt-mTORMAP4K4AttenuationSuppression of PI3K/Akt/GSK3β signaling in platelets. patsnap.com
NF-κBMAP4K4InhibitionReduced expression of phosphorylated p65 and MMP9. patsnap.com
HippoMAP4K4Modulation (Inferred)Potential inhibition of Hippo pathway activation. nih.gov
cAMP SignalingUnknownElevationIncreased intracellular cAMP levels in platelets. patsnap.com

Cellular and Biological Effects of Pf 06260933 Dihydrochloride in Preclinical Models

Modulation of Cellular Processes

Impact on Endothelial Permeability and Barrier Function

In preclinical in vitro models, PF-06260933 has been shown to play a crucial role in maintaining endothelial barrier integrity, particularly under inflammatory conditions. Treatment of human aortic endothelial cells with PF-06260933 robustly prevents the increase in endothelial permeability induced by tumor necrosis factor-alpha (TNF-α). medchemexpress.commedchemexpress.com This protective effect on the endothelial barrier is a key finding, as TNF-α is a pro-inflammatory cytokine known to disrupt endothelial function. medchemexpress.commedchemexpress.com The action of PF-06260933 in this context is comparable to the effects observed with MAP4K4 knockdown, highlighting the compound's specificity in targeting this pathway to preserve endothelial barrier function. medchemexpress.commedchemexpress.com

Regulation of Cell Adhesion and Migration

PF-06260933 dihydrochloride (B599025) has demonstrated significant effects on the regulation of cell adhesion and migration in cancer cell lines. In the MDA-MB-231 breast cancer cell line, treatment with PF-06260933 resulted in a notable increase in the turnover time of paxillin, a key protein in focal adhesions, indicating an alteration in focal adhesion dynamics. medchemexpress.com This change was accompanied by a reduction in the speed of cell migration. medchemexpress.com Similar inhibitory effects on cell migration have been observed in multiple glioma cell lines, where the compound slowed migration in a dose-dependent manner in wound healing assays. tocris.com

Table 1: Effect of PF-06260933 Dihydrochloride on Cell Migration

Cell Line Assay Treatment Result
MDA-MB-231 (Breast Cancer) Cell Tracking PF-06260933 Reduction in cell migration speed from 22.33±0.88 µm/h to 16.00±1.15 µm/h medchemexpress.com

Effects on Cellular Proliferation and Viability

PF-06260933 is a potent inhibitor of MAP4K4, with a reported half-maximal inhibitory concentration (IC50) of 3.7 nM for the kinase and 160 nM in cellular assays. medchemexpress.comnih.gov Studies have shown that inhibition of MAP4K4 can impact the proliferation and viability of certain cancer cells. For instance, in pancreatic cancer, the MAP4K4 pathway is implicated in promoting cell proliferation, and its inhibition is being explored as a therapeutic strategy. nih.gov Similarly, in cervical cancer models, MAP4K4 has been shown to play a role in processes that reduce chemosensitivity, and its inhibition can sensitize these cells to treatment. nih.govnih.gov

Modulation of Autophagy

Recent studies have identified a role for MAP4K4 in the regulation of autophagy, a cellular process for degrading and recycling cellular components. In the context of cervical cancer, MAP4K4 was found to mediate autophagy induced by the transcription factor SOX6. nih.govnih.gov This MAP4K4-mediated autophagy was shown to reduce the sensitivity of cancer cells to cisplatin, a chemotherapeutic agent. nih.gov The research suggests that the use of a MAP4K4 inhibitor could potentially reverse this effect, thereby increasing the efficacy of chemotherapy by modulating autophagy. nih.govnih.gov This is achieved through the inhibition of the PI3K-Akt-mTOR pathway and activation of the MAPK/ERK pathway. nih.gov

Influence on Neurite Outgrowth and Synaptogenesis

In preclinical models of neuronal development, PF-06260933 has been observed to influence the growth of neurites. nih.gov Treatment of cultured mouse hippocampal neurons with PF-06260933 led to a significant reduction in the total length of neurites. nih.gov This effect was dose-dependent, with dramatic reductions observed at concentrations of 5 µM and higher. nih.gov However, the study also revealed that while neurite length was affected, the number of synapses was not significantly altered by the compound. nih.gov This suggests that the MAP4Ks targeted by PF-06260933 are more critically involved in the regulation of neurite extension rather than the formation of synaptic connections. nih.gov

Table 2: Effect of PF-06260933 on Neurite Outgrowth in Hippocampal Neurons

PF-06260933 Concentration Outcome on Neurite Length Outcome on Synapse Number
5 µM Dramatic reduction No significant discrepancy

Regulation of Platelet Aggregation

PF-06260933 has been shown to inhibit platelet aggregation in in vitro studies with isolated human platelets. nih.gov When used at a concentration of 20 µM, the compound significantly inhibited aggregation induced by both collagen and thrombin. nih.gov This suggests that the MAP4K4 pathway plays a role in the signaling cascades that lead to platelet activation and aggregation. frontiersin.org

Table 3: Inhibition of Platelet Aggregation by PF-06260933 (20 µM)

Aggregating Agent Percentage Inhibition
Collagen 70.9% nih.gov
Antiviral Activity of PF-06260933 Against HCMV Strains in HFF Cells
HCMV StrainEC₅₀ (µM)Reference
AD1699.6 nih.gov
Merlin(R1111)13.3 nih.gov

Cell Type-Specific Responses in In Vitro Systems

Human Aortic Endothelial Cells (HUVECs/ECs)

In human aortic endothelial cells (ECs), PF-06260933 has been shown to prevent endothelial permeability mediated by tumor necrosis factor-alpha (TNF-α). axonmedchem.com This effect is comparable to that observed with the genetic knockdown of MAP4K4, suggesting a direct role of the kinase in regulating vascular inflammation. axonmedchem.com MAP4K4 is highly expressed in endothelial cells and its activity has been implicated in the progression of atherosclerosis. axonmedchem.com

Human Foreskin Fibroblast (HFF) Cells

Human foreskin fibroblast (HFF) cells have been utilized as a host-cell model to study the antiviral properties of PF-06260933. It is in these cells that the compound was observed to inhibit the replication of HCMV strains. nih.gov

Isolated Human Platelets

PF-06260933 demonstrates significant inhibitory effects on the activation of isolated human platelets. news-medical.net The compound was found to inhibit platelet aggregation induced by collagen, ADP, and thrombin. news-medical.net At a concentration of 20 µM, PF-06260933 inhibited collagen-induced aggregation by 70.9% and thrombin-induced aggregation by 61.2%. nih.gov The mechanism behind this inhibition involves the suppression of granule release, thromboxane (B8750289) A₂ (TXA₂) generation, and the attenuation of MAPK and PI3K/Akt/GSK3β signaling pathways. news-medical.net

Inhibition of Human Platelet Aggregation by PF-06260933 (20 µM)
Inducing AgentPercentage InhibitionReference
Collagen70.9% nih.gov
Thrombin61.2% nih.gov

Cancer Cell Lines (e.g., Cervical, Breast, Pancreatic, Hepatic, Gastric)

The role of PF-06260933 has been investigated in radioresistant breast cancer cell lines. In radioresistant cells derived from SK-BR-3 and MCF-7 breast cancer cells, PF-06260933 was found to selectively target these cells while having a lesser effect on the parental, non-resistant cells. researchgate.net At a 40 μM concentration, the compound reduced the viability of radioresistant SR and MR cells to approximately 60% and 50%, respectively, while over 80% of parental cells survived. researchgate.net The mechanism involves the induction of apoptosis through the accumulation of DNA damage by inhibiting DNA repair systems. researchgate.netalsnewstoday.com

Primary Neuronal Cultures (e.g., Retinal Ganglion Cells, Motor Neurons)

In the context of neurodegenerative disease models, inhibitors of MAP4K4, the target of PF-06260933, have shown neuroprotective effects. nih.govnews-medical.netalsnewstoday.com Studies have demonstrated that suppressing MAP4K4 can promote the survival of motor neurons derived from both mouse embryonic stem cells and human induced pluripotent stem cells (iPSCs). nih.gov A specific MAP4K4 inhibitor was found to improve the survival of these motor neurons under various stress conditions. alsnewstoday.comnih.gov

Furthermore, PF-06260933 has been shown to improve the survival of both mouse and human retinal ganglion cells (RGCs) in vitro. nih.gov It also promotes neurite outgrowth in these cells. nih.gov In mouse retinal organoids, treatment with PF-06260933 resulted in increased RGC survival and neurite elaboration. nih.gov However, in other studies using cultured neurons, high concentrations (5 μM or more) of PF-06260933 were found to reduce total neurite length. nih.gov

Macrophage Responses

In preclinical investigations, the impact of PF-06260933 dihydrochloride on macrophage activity has been primarily associated with the modulation of inflammatory signaling pathways. Macrophages, key cells of the innate immune system, are central to inflammatory processes, and their responses can be significantly influenced by inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Research in preclinical models has explored the effect of PF-06260933 on cytokine production, a critical function of macrophages. In vitro studies were designed to determine if the pharmacological inhibition of MAP4K4 by PF-06260933 alters MAPK signaling in peritoneal macrophages when stimulated with tumor necrosis factor-alpha (TNF-α) medchemexpress.com.

Furthermore, in vivo studies using wild-type mice have demonstrated that PF-06260933 can modulate inflammatory responses. Specifically, the administration of the compound was found to decrease the elevated levels of TNF-α induced by lipopolysaccharide (LPS), a potent activator of macrophages caymanchem.com. This suggests that PF-06260933 can attenuate the pro-inflammatory cytokine response mediated by macrophages in a systemic inflammation model.

The table below summarizes the observed effects of PF-06260933 on macrophage-related inflammatory markers in a preclinical setting.

Table 1: Effect of PF-06260933 on Macrophage-Mediated Cytokine Response

Preclinical in Vivo Efficacy Studies of Pf 06260933 Dihydrochloride in Animal Disease Models

Metabolic Disorder Models

In the context of metabolic diseases, research has focused on the role of PF-06260933 in regulating glucose metabolism, particularly in models that mimic type 2 diabetes.

Studies utilizing genetically obese and hyperglycemic murine models, such as the ob/ob mouse, have demonstrated that inhibition of MAP4K4 with PF-06260933 can significantly improve glucose control. The compound has been shown to improve fasting hyperglycemia rndsystems.comtocris.comglpbio.com. In one key study, administration of a MAP4K4 inhibitor led to a notable reduction in blood glucose levels in a mouse model of fasting hyperglycemia, providing evidence for this pathway as a potential antidiabetic treatment researchgate.net. This effect on glucose reduction is consistent with observations in whole-body-inducible Map4k4 knockout animals medchemexpress.commedchemexpress.com.

Table 1: Effect of MAP4K4 Inhibition on Fasting Blood Glucose in a Murine Model
Treatment GroupOutcome MetricResult
MAP4K4 Inhibitor (PF-06260933)Reduction in Blood Glucose44%

Cardiovascular and Inflammatory Disease Models

The efficacy of PF-06260933 has been extensively evaluated in models of atherosclerosis, a chronic inflammatory disease of the arteries. These studies highlight the compound's dual role in mitigating both disease progression and associated vascular inflammation.

In well-established murine models of atherosclerosis, including Apolipoprotein E-deficient (ApoE-/-) and Low-density lipoprotein receptor-deficient (Ldlr-/-) mice fed a Western diet, treatment with PF-06260933 has been shown to markedly reduce the development of atherosclerotic plaques mit.edu. Research indicates that the small-molecule inhibitor not only ameliorates the progression of atherosclerosis but also promotes the regression of existing plaques medchemexpress.commedchemexpress.commit.edu. In one study involving ApoE-/- mice, administration of PF-06260933 resulted in a significant reduction in atherosclerotic lesion area compared to controls medchemexpress.commedchemexpress.com. These effects were observed without altering plasma lipid content, though reductions in glucose levels were noted medchemexpress.commit.edu.

Table 2: Efficacy of PF-06260933 in a Murine Atherosclerosis Model
Treatment GroupModelEndpointLesion Area Reduction (vs. Control)
PF-06260933ApoE-/- MousePlaque Progression/Regression46.0% vs. 25.5% (Treated vs. Control)

The anti-atherosclerotic effects of PF-06260933 are closely linked to its ability to modulate vascular inflammation. MAP4K4 is highly expressed in endothelial cells and within atherosclerotic plaques in both mice and humans mit.edu. Inhibition or genetic deletion of MAP4K4 in endothelial cells leads to a profound reduction in key inflammatory processes that drive atherosclerosis. Specifically, this includes reduced expression of vascular cell adhesion molecule-1 (VCAM-1), decreased aortic macrophage and chemokine content, and attenuated leukocyte homing to atherosclerotic plaques mit.edu. In vitro, PF-06260933 treatment of human aortic endothelial cells was shown to prevent TNF-α-mediated endothelial permeability, a critical step in the inflammatory cascade medchemexpress.com.

Neurodegenerative Disease Models

The neuroprotective potential of inhibiting MAP4K4 has been explored in preclinical models of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the loss of motor neurons.

In a mouse model of ALS caused by a mutation in the SOD1 gene, treatment with the MAP4K4 inhibitor PF-06260933 demonstrated significant therapeutic benefits alsnewstoday.com. The administration of the compound resulted in a statistically significant extension of lifespan compared to vehicle-treated control mice alsnewstoday.comfirstwordpharma.com. Beyond extending survival, the treatment also conferred a neuroprotective effect, as treated mice exhibited less damage to motor neurons alsnewstoday.com. This preservation of motor neurons is a critical therapeutic goal in ALS research firstwordpharma.com.

Table 3: Effect of PF-06260933 (MAP4Ki) in SOD1-Mutant ALS Mouse Model
Treatment GroupParameterResult
MAP4Ki (PF-06260933)Median Survival139 days
Vehicle ControlMedian Survival129 days
MAP4Ki (PF-06260933)Motor Neuron IntegritySignificantly more motor neurons maintained

Axon Regeneration and Degeneration in Central Nervous System Injury Models (e.g., optic nerve crush)

In models of central nervous system injury, such as the optic nerve crush (ONC) model, the inhibition of GCK-IV kinases by compounds like PF-06260933 has been shown to play a role in neuronal survival and axon degeneration. Studies in human retinal ganglion cells (hRGCs) demonstrated that GCK-IV kinase inhibition with PF-06260933 modestly decreased the extent of axon degeneration induced by colchicine (B1669291).

Further in vivo experiments using the ONC model in mice supported these findings. Targeted genetic disruption of GCK-IV kinases resulted in a modest delay in distal axon degeneration three days after the nerve crush injury. This suggests that the signaling pathway involving these kinases is part of the genetic program mediating axonal degeneration. While dual leucine (B10760876) zipper kinase (DLK) is a known mediator of neuronal cell death and its inhibition is neuroprotective, it also blocks axon regeneration. In contrast, research has shown that inhibiting GCK-IV kinases can dissociate the processes of cell death and axon regeneration. Inhibition of this kinase family strongly promotes the survival of retinal ganglion cells following an optic nerve crush and works synergistically to enhance axon regeneration when combined with the knockdown of the regeneration repressor PTEN.

Table 1: Effect of GCK-IV Kinase Inhibition on Axon Degeneration in Optic Nerve Crush Model

Model SystemInterventionOutcome MetricFinding
Human Retinal Ganglion Cells (in vitro)PF-06260933Intact neurite length after colchicine challengeModest decrease in axon degeneration
Mouse Optic Nerve Crush (in vivo)Genetic disruption of GCK-IV kinasesDistal axon degeneration score at 3 days post-injuryModest delay in axon degeneration

Neuroprotection in Stroke Models (e.g., subarachnoid hemorrhage)

The efficacy of PF-06260933 has also been evaluated in a murine model of subarachnoid hemorrhage (SAH), a type of stroke. In this model, the compound, acting as an inhibitor of MAP4K4, was administered to mice following SAH. The study found that treatment with PF-06260933 reduced damage to the blood-brain barrier, which is a critical component of early brain injury after SAH.

Furthermore, the administration of the MAP4K4 inhibitor promoted the recovery of neurological function in the affected mice. Mechanistically, the neuroprotective effects were associated with a reduction in the expression of phosphorylated p65 (p-p65) and matrix metalloproteinase 9 (MMP9), key players in the inflammatory cascade. These findings indicate that inhibition of the MAP4K4/NF-κB/MMP9 pathway may be a viable strategy for mitigating early brain injury after subarachnoid hemorrhage.

Table 2: Neuroprotective Effects of PF-06260933 in a Murine Subarachnoid Hemorrhage Model

Animal ModelInterventionKey OutcomesAssociated Pathway
MousePF-06260933Reduced blood-brain barrier damage, Promoted neurological function recoveryInhibition of MAP4K4/NF-κB/MMP9 pathway

Oncological Disease Models

The role of MAP4K4, a primary target of PF-06260933, is being increasingly recognized in various cancers, suggesting that its inhibition could be a promising anti-cancer strategy.

Tumor Growth Inhibition in Pancreatic Cancer Murine Models

MAP4K4 is known to be overexpressed in human pancreatic tumors and its expression level is correlated with poor clinical outcomes nih.gov. The inhibition of MAP4K4 and its downstream signaling pathways, such as the JNK pathway, is considered a key strategy for suppressing tumor growth nih.gov. While PF-06260933 is one of the available preclinical inhibitors for MAP4K4, specific in vivo studies detailing its efficacy on tumor growth inhibition in pancreatic cancer murine models have not been extensively published nih.gov. However, other selective MAP4K4 inhibitors have demonstrated positive results. For instance, the inhibitor GNE-495 was shown to reduce the tumor burden and extend the survival of KPC mice with pancreatic cancer nih.gov. Another novel inhibitor, F389-0746, displayed a tumor growth inhibitory effect comparable to the standard chemotherapy agent gemcitabine (B846) in a xenograft model nih.gov. These studies provide a strong rationale for the potential efficacy of potent MAP4K4 inhibitors like PF-06260933 in pancreatic cancer.

Efficacy in Other Preclinical Cancer Models (e.g., ovarian, breast, gastric, hepatic)

The kinase MAP4K4 has been implicated in the progression of several other cancers, including breast, ovarian, and hepatocellular carcinoma (HCC) nih.govnih.gov.

In the context of breast cancer , a recent study investigated the role of MAP4K4 in radioresistant breast cancer cells. The study utilized PF-06260933 and found that it selectively targeted radioresistant cells and enhanced their response to irradiation nih.gov. The inhibitor was shown to induce apoptosis by causing an accumulation of DNA damage through the inhibition of DNA repair systems in these resistant cells. These findings suggest that targeting MAP4K4 with PF-06260933 could be a promising therapeutic strategy to overcome radioresistance in breast cancer nih.gov.

For ovarian and hepatic cancers , studies have noted that MAP4K4 overexpression can aggravate the migration and invasiveness of cancer cells nih.gov. While this provides a strong basis for investigating MAP4K4 inhibitors, specific preclinical in vivo efficacy data for PF-06260933 in ovarian, gastric, or hepatic cancer models are not yet available in the published literature.

Table 3: Investigated Efficacy of PF-06260933 in Preclinical Cancer Models

Cancer ModelInterventionKey Findings
Radioresistant Breast Cancer CellsPF-06260933Selectively targeted radioresistant cells, improved response to irradiation, induced apoptosis nih.gov

Antiviral Preclinical Studies (e.g., Human Cytomegalovirus)

Beyond its applications in neurology and oncology, PF-06260933 has been identified as having potential antiviral properties. Through a machine learning analysis of kinase inhibitor screening data, MAP4K4 was identified as a potential drug target against Human Cytomegalovirus (HCMV) caymanchem.comresearchgate.net.

Subsequent biological evaluation confirmed that PF-06260933 inhibits the replication of HCMV strains AD169 and Merlin(R1111) in human foreskin fibroblast (HFF) cells, with EC50 values of 9.6 µM and 13.3 µM, respectively caymanchem.com. Further investigation showed that treatment of HCMV-infected cells with MAP4K4 inhibitors, or silencing MAP4K4 with siRNA, led to reduced viral replication. This effect was associated with impaired detection of IE2-60, a viral protein essential for efficient HCMV replication researchgate.net. These findings highlight a novel application for PF-06260933 as a lead compound for the development of new anti-HCMV therapies.

Table 4: Antiviral Activity of PF-06260933 against Human Cytomegalovirus (HCMV)

Virus StrainCell LineMetricResult
HCMV AD169Human Foreskin Fibroblast (HFF)EC509.6 µM caymanchem.com
HCMV Merlin(R1111)Human Foreskin Fibroblast (HFF)EC5013.3 µM caymanchem.com

Other Investigated Preclinical Disease Models (e.g., Retinal Angiogenesis)

The therapeutic potential of inhibiting MAP4K4 has also been considered for retinal diseases. In a study focused on stimulating retinal neuron regeneration from Müller glia in adult mice, several MAP4K inhibitors were evaluated. However, the Ames assay, a test for mutagenic potential, suggested a mutagenic risk for PF-06260933 nih.gov. Consequently, another MAP4K inhibitor, DMX-5804, which did not show a detectable mutagenic risk, was selected for the in vivo animal studies in that particular research nih.gov. This highlights a specific instance where, despite the relevance of the target pathway, the preclinical development of PF-06260933 for this indication was not pursued due to safety-related screening results.

Comparative Analysis with Other Map4k4 Inhibitors in Preclinical Research

Structural Analogues and Derivative Compounds (e.g., MAP4K4-IN-3)

PF-06260933 and MAP4K4-IN-3 are structurally related, having been developed from the same potent MAP4K4 inhibitor scaffold identified from Pfizer's internal compound library. researchgate.net Both molecules are 2-aminopyridine-based inhibitors. medchemexpress.cn The design of PF-06260933 incorporates an aminopyridine moiety intended to form a hydrogen bond with the D115 residue in the MAP4K4 kinase domain. researchgate.net

Mechanistic Commonalities and Distinctions with Other Inhibitors (e.g., GNE-495, GNE-220, F389-0746)

PF-06260933 shares the fundamental mechanism of being an ATP-competitive inhibitor with other MAP4K4 inhibitors like GNE-495, GNE-220, and F389-0746. However, differences in their chemical scaffolds lead to distinct interactions within the ATP-binding pocket.

Commonalities:

ATP-Competitive Inhibition: All these compounds function by competing with ATP for binding to the MAP4K4 kinase domain, thereby preventing the phosphorylation of downstream substrates.

Pathway Inhibition: They commonly lead to the downregulation of signaling pathways regulated by MAP4K4, most notably the c-Jun N-terminal kinase (JNK) pathway. tandfonline.comfrontiersin.org Inhibition of MAP4K4 by these molecules has been shown to suppress the phosphorylation of downstream effectors like MKK4, JNK, and c-Jun. tandfonline.comnih.gov

Distinctions:

Binding Interactions: GNE-495, which was developed through a structure-based design, features an amide linker that forms a hydrogen bond with the C108 residue of MAP4K4, contributing to its high potency. researchgate.net This differs from the intended interaction of PF-06260933's aminopyridine group with D115. researchgate.net

Potency: The various inhibitors exhibit a range of potencies. PF-06260933 is highly potent, with a reported IC50 of 3.7 nM for MAP4K4 kinase. medchemexpress.comselleckchem.com In comparison, F389-0746, a novel inhibitor identified through virtual screening, has a reported IC50 of 120.7 nM. tandfonline.comnih.govmdpi.com

Downstream Signaling Effects: While generally targeting the same kinase, the inhibitors can have varied effects on downstream cellular processes. For example, PF-06260933 and GNE-495 have both been shown to regulate human platelet activation and reduce thrombus formation by attenuating MAPK and PI3K/Akt/GSK3β signaling pathways. nih.gov GNE-220 has been specifically noted for its ability to target pathological angiogenesis by reducing the phosphorylation of ERM+ retraction fibers. mdpi.com

CompoundMAP4K4 Kinase IC50Cellular IC50
PF-062609333.7 nM160 nM
F389-0746120.7 nMNot Reported
GNE-495Potent (specific value not cited)Not Reported
GNE-220Potent (specific value not cited)Not Reported

Implications for Target Specificity and Pathway Engagement in Preclinical Contexts

The development of highly selective MAP4K4 inhibitors is challenging due to the high degree of structural similarity within the MAP4K family and the broader STE20 kinase group. researchgate.net This has significant implications for interpreting preclinical data and understanding the specific pathways being engaged.

Target Specificity: PF-06260933, while highly potent against MAP4K4, also demonstrates significant inhibitory activity against the closely related kinases MINK1 (MAP4K6) and TNIK (MAP4K7). nih.gov This off-target activity is shared with GNE-495 and is a consequence of the high homology in the kinase domains of these proteins. nih.gov In contrast, F389-0746 has been reported to be highly selective for MAP4K4 over other MAP kinase isoforms, which may reduce the likelihood of side effects stemming from off-target inhibition. tandfonline.comtandfonline.com

CompoundPrimary TargetKnown Off-Targets (Kinases)
PF-06260933MAP4K4MINK1, TNIK, MAP4K2, MAP4K5
MAP4K4-IN-3MAP4K4MAP4K2, MAP4K5
GNE-495MAP4K4MINK1, TNIK
F389-0746MAP4K4Reported as highly selective

This comparative analysis underscores that while PF-06260933 is a potent tool for studying MAP4K4 function, its activity profile in relation to other inhibitors highlights the nuances of kinase inhibitor development, particularly concerning specificity and the precise attribution of biological effects to the intended target.

Methodological Approaches in Research on Pf 06260933 Dihydrochloride

In Vitro Assay Systems

In vitro assays are fundamental in characterizing the biochemical and cellular activity of PF-06260933 dihydrochloride (B599025). These systems allow for controlled, high-throughput analysis of the compound's effects on specific molecular targets and cellular functions.

Kinase Activity Assays

To determine the potency and selectivity of PF-06260933 dihydrochloride, researchers employ various kinase activity assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of its target kinases. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is determined through these methods.

PF-06260933 dihydrochloride has been identified as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). medchemexpress.comprobechem.com Biochemical assays have established its kinase IC50 for MAP4K4 at 3.7 nM. medchemexpress.comprobechem.com Further studies have shown it also inhibits related kinases MINK and TNIK with IC50 values of 8 nM and 13 nM, respectively. tocris.comrndsystems.combio-techne.com Another reported IC50 value for MAP4K4 is 140 nM. tocris.comrndsystems.combio-techne.com

Table 1: Documented IC50 Values for PF-06260933 Dihydrochloride
Target KinaseIC50 (nM)
MAP4K4 (HGK)3.7 medchemexpress.comprobechem.com
MAP4K4 (HGK)140 tocris.comrndsystems.combio-techne.com
MINK8 tocris.comrndsystems.combio-techne.com
TNIK13 tocris.comrndsystems.combio-techne.com

Cell-Based Functional Assays

Cell-based assays are crucial for understanding how the biochemical activity of PF-06260933 dihydrochloride translates into functional effects within a cellular context. These assays assess a range of cellular processes.

Cell Permeability: In studies using human aortic endothelial cells, PF-06260933 treatment was shown to robustly prevent TNF-α-mediated endothelial permeability, an effect similar to that observed with genetic knockdown of MAP4K4. medchemexpress.com

Cell Migration: The effect of the compound on cell migration has been investigated using wound healing or scratch assays. In multiple glioma cell lines (U138, LN18, U87-MG, and T98G), PF-06260933 dihydrochloride demonstrated a dose-dependent slowing of migration and wound closure. researchgate.net

Cell Proliferation and Invasion: The impact of the inhibitor on cell proliferation and invasion is often studied using techniques like Transwell chamber assays. plos.org

Table 2: Effect of PF-06260933 Dihydrochloride on Glioma Cell Migration
Cell LineObserved Effect on MigrationAssay Type
U138Slowed migration researchgate.netWound Healing Assay researchgate.net
LN18Slowed migration researchgate.netWound Healing Assay researchgate.net
U87-MGSlowed migration researchgate.netWound Healing Assay researchgate.net
T98GSlowed migration researchgate.netWound Healing Assay researchgate.net

Molecular Biology Techniques

To dissect the molecular mechanisms underlying the cellular effects of PF-06260933 dihydrochloride, standard molecular biology techniques are utilized.

Western Blotting: This technique is used to detect and quantify changes in the expression levels and phosphorylation status of specific proteins within the signaling pathways affected by MAP4K4 inhibition.

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This method is employed to measure changes in the expression of target genes at the mRNA level, providing insight into the transcriptional effects of the compound.

In Vivo Animal Model Systems and Experimental Paradigms

In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and target engagement of PF-06260933 dihydrochloride in a whole-organism context. Genetically modified mouse models are frequently used to simulate human diseases.

For instance, to study the compound's role in metabolic disease and atherosclerosis, researchers have used Ldlr-/- and Apoe-/- mice, which are genetically predisposed to developing high cholesterol and atherosclerotic plaques, especially when fed a high-fat diet. medchemexpress.com In these models, administration of PF-06260933 has been shown to improve fasting hyperglycemia and reduce glucose levels. medchemexpress.comtocris.comrndsystems.com Furthermore, in a mouse model of atherosclerosis, the compound was observed to ameliorate the development of new plaques and potentially promote the regression of existing ones. medchemexpress.com

Injury models, such as those for spinal cord injury or wound healing, are also valuable paradigms for testing the therapeutic potential of compounds that target pathways involved in regeneration and inflammation. nih.govscienceopen.com

Computational and Structural Biology Techniques

The discovery and optimization of potent and selective kinase inhibitors like PF-06260933 dihydrochloride often rely heavily on computational and structural biology methods.

Structure-Based Drug Design

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry. This approach utilizes the three-dimensional (3D) structural information of the target protein, in this case, the MAP4K4 kinase domain, to design molecules that can bind with high affinity and selectivity. By understanding the precise shape and chemical properties of the kinase's active site, chemists can computationally model and then synthesize compounds that fit optimally, disrupting the protein's function. The development of PF-06260933 as a potent and selective inhibitor is indicative of a successful application of these principles.

Compound Reference Table

In Silico Screening and Molecular Docking

In the quest to identify novel and selective kinase inhibitors, in silico screening and molecular docking have become indispensable computational tools. These methods are central to structure-based drug design (SBDD), allowing researchers to efficiently screen vast libraries of chemical compounds against a specific biological target, such as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), the primary target of PF-06260933 dihydrochloride. nih.govscienceopen.com The process involves using the three-dimensional structure of the target protein to predict how different molecules will bind to it, ranking them based on calculated binding affinities. nih.gov

A prominent application of this methodology in the context of MAP4K4 research involves the identification of new potential inhibitors for therapeutic areas like glaucoma. In one such study, a large-scale structure-based virtual screening (SBVS) was performed to find novel compounds targeting MAP4K4. nih.gov The screening process began with a massive library of compounds, which were computationally docked into the binding site of the MAP4K4 protein. nih.gov

The general workflow for such a screening campaign typically involves several key steps:

Target Preparation: Obtaining and preparing the 3D crystal structure of the target protein (e.g., MAP4K4). nih.gov

Library Screening: Docking hundreds of thousands of compounds from chemical databases into the active site of the protein. nih.govnih.gov

Scoring and Ranking: Using scoring functions to estimate the binding energy and rank the compounds based on their predicted affinity. scienceopen.comnih.gov

Post-Docking Analysis: Applying further computational filters, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, to refine the predictions and select the most promising candidates for experimental validation. nih.gov

In a specific research endeavor to identify new MAP4K4 inhibitors, scientists utilized high-throughput virtual screening (HTVS) and extra precision (XP) docking. nih.gov This multi-stage computational analysis led to the identification of several promising molecules with strong predicted binding to the MAP4K4 protein. nih.gov

Compound IDDocking ScoreMM/GBSA Binding Energy (kcal/mol)
ZINC06717217-9.57-91.07
ZINC38836256-11.12-87.52

This data illustrates the outcome of a virtual screening process aimed at discovering novel inhibitors for MAP4K4, the same kinase targeted by PF-06260933 dihydrochloride. nih.gov

Machine Learning Approaches in Inhibitor Identification

Machine learning (ML) has emerged as a powerful strategy in drug discovery, capable of analyzing complex datasets to identify novel drug targets and potential inhibitors. researchgate.netacs.orgnih.gov This approach is particularly valuable in kinase inhibitor research, where large datasets from high-throughput screening campaigns can be mined for subtle structure-activity relationships. researchgate.netmdpi.com

In a notable study relevant to PF-06260933 dihydrochloride, researchers employed a machine learning approach to analyze data from a screen of kinase inhibitors against human cytomegalovirus (HCMV). researchgate.netresearchgate.net The goal was to connect the kinase inhibition profiles of various compounds with their observed effect on HCMV protein expression in infected cells. researchgate.net By applying ML algorithms, the study successfully identified MAP4K4 as a previously unrecognized potential drug target for anti-HCMV therapy. researchgate.net

The methodology involved:

Phenotypic Screening: Testing a library of known kinase inhibitors to identify compounds that inhibited HCMV replication. researchgate.net

Kinase Inhibition Profiling: Using existing data on which kinases each compound in the library inhibits. researchgate.net

Machine Learning Analysis: Building a computational model to find correlations between the inhibition of specific kinases (like MAP4K4) and the desired antiviral effect. researchgate.net

This chemogenomic approach demonstrates the utility of machine learning in moving beyond single-compound results to identify the underlying protein targets responsible for a therapeutic effect. researchgate.net By integrating large-scale biological screening data with compound-specific kinase activity profiles, ML models can uncover novel target-disease associations, as was the case with MAP4K4 and HCMV infection. researchgate.net This highlights a powerful, data-driven method for identifying new therapeutic applications for inhibitors targeting specific kinases like MAP4K4.

Advanced Imaging and Quantitative Analysis Techniques

Evaluating the in vivo efficacy of a compound like PF-06260933 dihydrochloride requires precise measurement of its biological effects. Advanced imaging and quantitative analysis techniques are critical for obtaining this data, allowing for non-invasive assessment of disease progression and therapeutic response in preclinical models.

One area where PF-06260933 dihydrochloride has been studied is atherosclerosis. medchemexpress.com Research in animal models has shown that administration of the compound can significantly impact the development of atherosclerotic plaques. medchemexpress.com The quantification of such changes relies on sophisticated imaging modalities. Preclinical atherosclerosis research often employs techniques such as:

Micro-Computed Tomography (µCT): Provides high-resolution 3D images for the assessment of plaque volume and calcification. nih.gov

Magnetic Resonance Imaging (MRI): Visualizes the vessel wall and characterizes plaque composition, including the lipid core and fibrous cap. nih.govresearchgate.net

Positron Emission Tomography (PET): A molecular imaging technique used to assess metabolic activity and inflammation within plaques, often by tracking the uptake of tracers like fluorodeoxyglucose. mdpi.com

In a study investigating the role of MAP4K4 in vascular inflammation and atherosclerosis, pharmacological inhibition with PF-06260933 dihydrochloride was shown to promote plaque regression. medchemexpress.com The use of imaging allowed for precise quantification of this effect. medchemexpress.com

Another application of advanced imaging in research involving this compound is in the field of neuroscience. The effect of PF-06260933 dihydrochloride on neurite outgrowth in cultured neurons was assessed using a high-content screening (HCS) platform. nih.gov This automated microscopy system captures a large number of images and applies sophisticated software to quantify cellular features. In this case, the CellInsight™ CX5 HCS Platform was used to automatically measure changes in neurite length following treatment with the inhibitor, providing robust, quantitative data on its cellular impact. nih.gov

Research AreaTechniqueQuantitative Finding with PF-06260933 Dihydrochloride
AtherosclerosisPreclinical Vascular ImagingAdministration in a mouse model led to a reduction in atherosclerotic plaque area from 46.0% to 25.5%. medchemexpress.com
NeuroscienceHigh-Content Screening (HCS) MicroscopyTreatment of cultured neurons with ≥5 µM of the compound caused a significant reduction in total neurite length per neuron. nih.gov

Future Directions and Research Perspectives for Pf 06260933 Dihydrochloride

Elucidation of Broader MAP4K4 Regulatory Networks

While PF-06260933 has been instrumental in linking MAP4K4 to specific signaling pathways, such as the JNK pathway, the full scope of its regulatory influence remains to be uncovered. nih.gov Future research will likely focus on using this inhibitor to unravel more extensive MAP4K4-mediated networks. Proteomic interaction studies have already hinted at MAP4K4's involvement in post-transcriptional gene expression control, endo- and exocytotic processes, and the regulation of spliceosome-associated proteins. nih.gov

By employing PF-06260933 in various cellular contexts, researchers can systematically identify novel substrates and interacting partners of MAP4K4. This will be crucial for understanding its diverse functions, from regulating cytoskeleton dynamics and cell motility to its more recently discovered role in activating the Hippo tumor suppressor pathway. nih.gov Such studies will clarify the complex and sometimes dichotomous functions of MAP4K4 in both health and disease. nih.gov

Development of More Selective Kinase Inhibitors

A significant area of future development will be the creation of kinase inhibitors with greater selectivity. PF-06260933 is a highly selective inhibitor of MAP4K4 but also demonstrates potent inhibitory activity against Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK). caymanchem.comtocris.comrndsystems.com These kinases are close homologs of MAP4K4, with kinase domains that are nearly identical in structure. nih.gov

Table 1: Kinase Inhibition Profile of PF-06260933

Kinase IC₅₀ (nM)
MAP4K4 3.7 - 140
MINK1 8
TNIK 8 - 15

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are compiled from multiple sources. nih.govcaymanchem.comtocris.comselleckchem.com

This off-target activity, while informative, can complicate the interpretation of experimental results. The development of next-generation inhibitors with improved specificity for MAP4K4 is a critical step. While PF-06260933 has suitable pharmacokinetic properties for in vivo studies in mice, it has shown time-dependent inhibition of the liver enzyme CYP3A4, which can lead to toxicity. selleckchem.comresearchgate.net Future research will aim to design compounds that retain high potency for MAP4K4 while minimizing off-target effects and avoiding unwanted side effects, thereby providing more precise tools for research and potentially safer therapeutic candidates. researchgate.net

Exploration of Novel Preclinical Disease Indications

The application of PF-06260933 has revealed the therapeutic potential of MAP4K4 inhibition in a range of diseases. Initial studies highlighted its efficacy in improving fasting hyperglycemia in mouse models of diabetes and reducing atherosclerotic plaque formation. caymanchem.comprobechem.comprobechem.com Subsequent research has expanded the list of potential indications significantly.

Key Preclinical Findings for PF-06260933:

Atherosclerosis: Markedly reduces atherosclerotic lesion area in ApoE-/- mice. caymanchem.com

Diabetes: Significantly improves fasting hyperglycemia in ob/ob mice. caymanchem.comtocris.com

Inflammation: Decreases LPS-induced increases in TNF-α levels in mice. caymanchem.com

Thrombosis: Inhibits collagen- or thrombin-induced aggregation of human platelets. caymanchem.comnih.gov

Neurological Conditions:

Reduces blood-brain barrier damage and promotes neurological recovery after subarachnoid hemorrhage in mice. patsnap.com

Shows neuroprotective effects in models of neurodegeneration, including amyotrophic lateral sclerosis (ALS). guidetopharmacology.orgnews-medical.netnih.gov

Cancer: Contributes to the suppression of tumor progression by affecting endothelial cells. nih.gov

Future preclinical studies are expected to build on these findings, exploring the utility of MAP4K4 inhibition in other inflammatory, metabolic, and neurodegenerative disorders. For instance, its role in regulating endothelial barrier function could be investigated in conditions characterized by vascular leakage. nih.gov

Integration with Multi-Omics and Systems Biology Approaches

To gain a holistic understanding of MAP4K4's function, future research will need to integrate the use of PF-06260933 with multi-omics and systems biology. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular changes that occur upon MAP4K4 inhibition.

For example, treating cells or animal models with PF-06260933 followed by phosphoproteomic analysis could reveal the downstream signaling cascades affected by MAP4K4. nih.gov This could help to identify key nodes in the MAP4K4 network that are critical for disease progression. By combining these large-scale datasets, researchers can construct detailed models of MAP4K4 regulatory networks, predicting how their perturbation might affect cellular physiology and identifying novel therapeutic targets. nih.gov

Application as a Chemical Biology Tool for Pathway Dissection

PF-06260933 serves as an invaluable chemical biology tool for dissecting the specific roles of MAP4K4 and its close homologs in cellular pathways. Its ability to acutely inhibit kinase activity allows researchers to study the immediate consequences of blocking a particular signaling node, which is often not possible with genetic techniques like RNA interference that take longer to exert their effects.

Studies have already used PF-06260933 to probe the role of MAP4Ks in neurite outgrowth, demonstrating that inhibition of these kinases reduces neurite length and affects the phosphorylation of downstream targets like JNK and GAP43. nih.gov Similarly, it has been used to confirm that MAP4K4 inhibition prevents TNF-α-mediated endothelial permeability. medchemexpress.com Future applications will involve using this inhibitor to dissect the complex interplay between MAP4K4 and other signaling pathways, such as the PI3K/Akt/GSK3β pathway in platelets, and to clarify its function in diverse cellular processes like angiogenesis, immune cell activation, and adipocyte metabolism. nih.govnih.gov

Q & A

Q. What is the primary pharmacological target of PF 06260933 dihydrochloride, and how is its selectivity profile characterized?

this compound is a potent inhibitor of MAP4K4 (HGK), a serine/threonine kinase implicated in cancer metastasis and metabolic regulation. Its selectivity profile includes off-target inhibition of MINK and TNIK, which are structurally related kinases within the MAP4K family. Selectivity is typically assessed via kinase activity assays (e.g., ATP-competitive binding studies) and cellular models comparing wild-type vs. MAP4K4-knockout phenotypes. Researchers should validate specificity using siRNA knockdown or newer isoform-selective inhibitors as controls .

Q. What in vitro assays are recommended for assessing MAP4K4 inhibition efficacy of this compound?

Standard assays include:

  • Kinase activity assays : Measure ATP consumption or substrate phosphorylation (e.g., myelin basic protein) in recombinant MAP4K4 systems.
  • Cell migration assays : Use wound-healing or Boyden chamber models in glioblastoma (e.g., PC3 cells) to quantify inhibition of invasive phenotypes .
  • Western blotting : Monitor downstream targets like JNK or ERK phosphorylation to confirm pathway modulation .

Q. How does the dihydrochloride salt formulation influence solubility and stability in experimental buffers?

The dihydrochloride salt improves aqueous solubility compared to freebase forms, facilitating dissolution in PBS or cell culture media. Stability testing under varying pH (4–7.4) and temperature (4°C vs. 37°C) is critical to avoid degradation. Pre-formulation studies using HPLC or mass spectrometry are recommended to verify compound integrity over time .

Advanced Research Questions

Q. How can researchers address time-dependent CYP3A4 inhibition and associated toxicity when using this compound in murine models?

this compound exhibits time-dependent CYP3A4 inhibition, leading to hepatic accumulation and toxicity in prolonged studies. Mitigation strategies include:

  • Dose optimization : Shorter dosing intervals with lower concentrations (e.g., 10 mg/kg twice daily vs. 20 mg/kg once daily).
  • Pharmacokinetic monitoring : Measure plasma and liver concentrations via LC-MS to avoid saturation thresholds.
  • Alternative inhibitors : Newer MAP4K4 inhibitors (e.g., GNE-220) with reduced CYP3A4 affinity should be screened for cross-study comparability .

Q. What strategies are recommended to validate MAP4K4 knockdown phenotypes using this compound in migration assays?

To confirm on-target effects:

  • Combined genetic/pharmacological inhibition : Transient siRNA knockdown of MAP4K4 in tandem with PF 06260933 treatment (e.g., 1–10 µM) in prostate cancer (PC3) or glioblastoma models. A >50% reduction in migration validates specificity.
  • Rescue experiments : Overexpress constitutively active MAP4K4 mutants to reverse inhibitor effects.
  • Mitomycin controls : Use mitomycin pretreatment to rule out proliferation artifacts in wound-healing assays .

Q. How do pharmacokinetic limitations of this compound inform the design of CNS penetration studies for next-generation MAP4K4 inhibitors?

this compound has poor blood-brain barrier (BBB) penetration due to efflux transporter affinity (e.g., P-glycoprotein). For CNS studies:

  • BBB permeability screening : Use in vitro models (e.g., MDCK-MDR1 monolayers) to assess passive diffusion/transporter interactions.
  • Structural modifications : Introduce logP-optimized substituents or prodrugs to enhance brain bioavailability.
  • In vivo imaging : Employ PET tracers or fluorescently tagged analogs to quantify brain distribution in real time .

Methodological Considerations

  • Data contradiction analysis : Discrepancies between in vitro potency and in vivo efficacy (e.g., toxicity masking therapeutic effects) require rigorous dose-response profiling across models .
  • Experimental controls : Include vehicle-treated and CYP3A4 inhibitor (e.g., ketoconazole) co-treatment groups to isolate compound-specific effects .

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